molecular formula C11H16O2 B1194625 Formaldehyde, polymer with 4-(1,1-dimethylethyl)phenol CAS No. 25085-50-1

Formaldehyde, polymer with 4-(1,1-dimethylethyl)phenol

Cat. No. B1194625
CAS RN: 25085-50-1
M. Wt: 180.24 g/mol
InChI Key: LZDOYVMSNJBLIM-UHFFFAOYSA-N
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Description

Formaldehyde, polymer with 4-(1,1-dimethylethyl)phenol, commonly known as 4-tert-butylphenol formaldehyde resin (TBPFR), is a thermosetting resin widely used in the manufacturing of adhesives, coatings, and plastics. TBPFR is a complex polymer that is synthesized by the reaction of formaldehyde with 4-tert-butylphenol.

Scientific Research Applications

  • Fuel Cell Applications : Modification of sulfonated poly(ether ether ketone) with phenolic resin, such as formaldehyde and 4-(1,1-dimethylethyl)phenol, shows promise for application in fuel cells. This is due to good mechanical properties, water uptake, ion-exchange capacity, and proton conductivity (Deb et al., 2007).

  • Vulcanization in Rubber Chemistry : Phenol-formaldehyde resins are increasingly used as crosslinking agents in the vulcanization of EPDM rubber due to their superior high-temperature properties. This application is significant in the rubber industry (Duin & Souphanthong, 1995).

  • Polymer Synthesis : Phenol-formaldehyde polymers are formed by the interaction of phenols and formaldehyde, with commercial materials based on phenol itself. These polymers are used in various applications including coatings and adhesives (Saunders, 1988).

  • Enzyme-Catalyzed Polymerization : The synthesis of phenolic polymers without involving formaldehyde as an intermediate, such as those based on formaldehyde and 4-(1,1-dimethylethyl)phenol, can be achieved through enzyme-catalyzed polymerization. This method is particularly important for producing less toxic polymers (Karayigitoglu et al., 1994).

  • Chelation Properties : Phenolic-formaldehyde polymers have been studied for their chelation behavior towards various metal ions. This application is significant in the field of material science for ion exchange and metal recovery (Al-Rimawi et al., 2004).

  • Electrode Modification : Phenol-formaldehyde mixtures are used for modifying glassy carbon electrodes in analytical applications, especially for phenol oxidative processes. This application highlights the versatility of these polymers in electrochemical analysis (Garcia & Ortiz, 1999).

properties

IUPAC Name

4-tert-butylphenol;formaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H14O.CH2O/c1-10(2,3)8-4-6-9(11)7-5-8;1-2/h4-7,11H,1-3H3;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZDOYVMSNJBLIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)O.C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25085-50-1, 68585-22-8, 26808-99-1 (magnesium salt), 25085-50-1 (Parent)
Record name p-tert-Butylphenol-formaldehyde copolymer
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Record name Phenol, 4-(1,1-dimethylethyl)-, polymer with formaldehyde, magnesium complex
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Record name p-tert-Butylphenolformaldehyde resin
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Record name Formaldehyde, polymer with 4-(1,1-dimethylethyl)phenol, magnesium salt
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Molecular Weight

180.24 g/mol
Source PubChem
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Product Name

4-Tert-butylphenol; formaldehyde

CAS RN

25085-50-1, 26808-99-1, 68130-76-7
Record name p-tert-Butylphenolformaldehyde resin
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Record name Formaldehyde, polymer with 4-(1,1-dimethylethyl)phenol, magnesium salt
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Record name Formaldehyde, polymer with 4-(1,1-dimethylethyl)phenol
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Record name Formaldehyde, polymer with 4-(1,1-dimethylethyl)phenol, magnesium salt
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Record name Formaldehyde, polymer with 4-(1,1-dimethylethyl)phenol, morpholine-modified
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Record name 4-tert-butylphenol-formaldehyde copolymer
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Formaldehyde, polymer with 4-(1,1-dimethylethyl)phenol
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Citations

For This Compound
2
Citations
WT Stringfellow - 2021 - researchgate.net
1.0 Executive Summary Concern that severe drought may become more common in the future has increased interest in using unconventional water sources for irrigation. Oil and gas “…
Number of citations: 0 www.researchgate.net
F STATEMENTS - elischolar.library.yale.edu
The accompanying financial statements of the Bank of Canada have been prepared by management in accordance with Canadian generally accepted accounting principles and …
Number of citations: 0 elischolar.library.yale.edu

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